2-Methyl-13C-furan

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

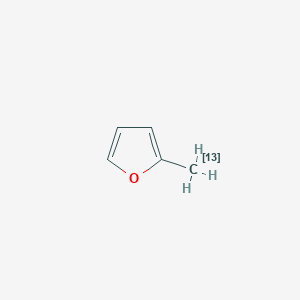

IUPAC Name |

2-(113C)methylfuran |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c1-5-3-2-4-6-5/h2-4H,1H3/i1+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKFNUFAXTZWDK-OUBTZVSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480175 |

Source

|

| Record name | 2-Methyl-13C-furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105855-03-6 |

Source

|

| Record name | 2-Methyl-13C-furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 105855-03-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Methyl-¹³C-furan

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-¹³C-furan, a stable isotope-labeled compound with significant applications in mechanistic studies, metabolic tracing, and as an internal standard in quantitative analysis. The guide details a plausible synthetic route for the introduction of a ¹³C-label at the methyl position, outlines its key physical and spectroscopic properties, and discusses its utility for researchers, scientists, and drug development professionals. The content is structured to provide not only procedural steps but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the subject matter.

Introduction: The Significance of Stable Isotope Labeling

Stable isotope labeling is a powerful technique that has revolutionized our understanding of complex chemical and biological systems.[1] By replacing an atom in a molecule with its heavier, non-radioactive isotope, such as replacing ¹²C with ¹³C, researchers can trace the fate of molecules through intricate reaction pathways and metabolic networks.[2] 2-Methyl-¹³C-furan, the subject of this guide, is a valuable tool in this regard. The furan moiety is a common structural motif in natural products, pharmaceuticals, and agrochemicals.[3] The introduction of a ¹³C-label into the methyl group of 2-methylfuran provides a unique spectroscopic signature that allows for its unambiguous identification and quantification in complex matrices.

The primary applications of 2-Methyl-¹³C-furan stem from its utility in:

-

Mechanistic Elucidation: Tracking the ¹³C-label through a chemical transformation can provide definitive evidence for proposed reaction mechanisms.

-

Metabolic Studies: In drug discovery and development, isotopically labeled compounds are instrumental in understanding the metabolic fate of drug candidates, identifying metabolites, and assessing their pharmacokinetic profiles.[4]

-

Quantitative Analysis: 2-Methyl-¹³C-furan can serve as an ideal internal standard for mass spectrometry-based quantification of unlabeled 2-methylfuran, as it co-elutes chromatographically but is easily distinguished by its mass.

This guide will delve into the practical aspects of synthesizing and characterizing this important research chemical.

Synthesis of 2-Methyl-¹³C-furan

While various methods exist for the synthesis of unlabeled 2-methylfuran, the introduction of a ¹³C-label requires a strategic approach. A highly effective and versatile method involves the use of a ¹³C-labeled methylating agent in a Grignard reaction with a suitable furan precursor. This approach offers a high degree of control over the position of the isotopic label.

Proposed Synthetic Pathway: A Grignard Approach

The proposed synthesis of 2-Methyl-¹³C-furan involves a two-step process starting from the readily available 2-furoic acid. The key transformation is the reaction of a Grignard reagent derived from ¹³C-methyl iodide with a furan-based electrophile.

Caption: Proposed synthetic workflow for 2-Methyl-¹³C-furan via a Grignard reaction.

Experimental Protocol

Materials:

-

¹³C-Methyl iodide (≥99 atom % ¹³C)

-

Magnesium turnings

-

Anhydrous diethyl ether

-

2-Furoyl chloride

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

BHT (Butylated hydroxytoluene) stabilizer

Instrumentation:

-

Schlenk line or glovebox for inert atmosphere operations

-

Round-bottom flasks and condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Step 1: Preparation of ¹³C-Methylmagnesium Iodide (Grignard Reagent)

-

Under an inert atmosphere (argon or nitrogen), place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, prepare a solution of ¹³C-methyl iodide in anhydrous diethyl ether.

-

Add a small portion of the ¹³C-methyl iodide solution to the magnesium suspension. The reaction should start spontaneously, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has initiated, add the remaining ¹³C-methyl iodide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete consumption of the magnesium. The resulting grey-black solution is the ¹³C-methylmagnesium iodide Grignard reagent.

Causality of Experimental Choices:

-

Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and water.[5] Therefore, all operations must be carried out under an inert atmosphere to prevent the decomposition of the reagent.

-

Anhydrous Solvents: The use of anhydrous diethyl ether is crucial as any trace of water will quench the Grignard reagent.[5]

-

Iodine Crystal: Iodine acts as an activator for the magnesium surface, facilitating the initiation of the Grignard reaction.

Step 2: Synthesis of 2-Methyl-¹³C-furan

-

Cool the freshly prepared ¹³C-methylmagnesium iodide solution to 0 °C in an ice bath.

-

In a separate flask, dissolve 2-furoyl chloride in anhydrous diethyl ether.

-

Slowly add the 2-furoyl chloride solution to the stirred Grignard reagent via a dropping funnel. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the intermediate and precipitate magnesium salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of BHT as a stabilizer.

-

Remove the diethyl ether by rotary evaporation.

-

Purify the crude product by distillation to obtain pure 2-Methyl-¹³C-furan.

Causality of Experimental Choices:

-

2-Furoyl Chloride: The use of an acid chloride as the electrophile provides a highly reactive substrate for the Grignard reagent.

-

Low Temperature: The initial addition is carried out at 0 °C to control the exothermicity of the reaction and minimize side reactions.

-

Aqueous Workup with NH₄Cl: A saturated solution of ammonium chloride is a mild acid that effectively quenches the reaction and hydrolyzes the magnesium alkoxide intermediate without causing degradation of the furan ring.

-

BHT Stabilizer: Furans can be susceptible to oxidation and polymerization. BHT is a radical scavenger that is added to improve the long-term stability of the product.[6]

Properties of 2-Methyl-¹³C-furan

The physical and spectroscopic properties of 2-Methyl-¹³C-furan are crucial for its application and characterization.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₄¹³CH₆O | - |

| Molecular Weight | 83.11 g/mol | - |

| Boiling Point | 63-66 °C | [6] |

| Density | 0.921 g/mL at 25 °C | [6] |

| Appearance | Colorless liquid | [7] |

| CAS Number | 105855-03-6 | [6] |

Spectroscopic Properties

The introduction of the ¹³C-label has a profound and predictable effect on the spectroscopic data, particularly the ¹³C NMR and mass spectra.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of 2-Methyl-¹³C-furan will exhibit distinct features compared to its unlabeled counterpart.

-

Enhanced Signal Intensity: The signal corresponding to the ¹³C-labeled methyl carbon will be significantly enhanced in intensity due to the ~99% enrichment.

-

¹³C-¹H Coupling: The signal for the methyl carbon will appear as a quartet due to one-bond coupling with the three attached protons.

-

Chemical Shift: The chemical shift of the labeled carbon will be very similar to that of the unlabeled compound.

Predicted ¹³C NMR Data for 2-Methyl-¹³C-furan:

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹³CH₃ | ~13 | Quartet (¹JCH) |

| C2 | ~152 | Singlet |

| C3 | ~106 | Singlet |

| C4 | ~110 | Singlet |

| C5 | ~142 | Singlet |

Note: The predicted chemical shifts are based on data for unlabeled 2-methylfuran and may vary slightly.

Caption: Predicted ¹³C NMR chemical shifts for 2-Methyl-¹³C-furan.

Mass Spectrometry (MS)

In the mass spectrum of 2-Methyl-¹³C-furan, the molecular ion peak will be shifted by one mass unit compared to the unlabeled compound.

-

Unlabeled 2-Methylfuran (C₅H₆O): Molecular Weight = 82.10 g/mol ; [M]⁺ = m/z 82

-

2-Methyl-¹³C-furan (C₄¹³CH₆O): Molecular Weight = 83.11 g/mol ; [M]⁺ = m/z 83

This mass shift is the basis for its use as an internal standard in quantitative mass spectrometry. The fragmentation pattern is expected to be similar to the unlabeled compound, with fragments containing the ¹³C-label also shifted by +1 m/z.

Applications in Research and Development

The unique properties of 2-Methyl-¹³C-furan make it a valuable tool for a range of scientific applications.

Drug Metabolism and Pharmacokinetics (DMPK)

In drug development, understanding how a drug candidate is metabolized is critical. If a drug contains a 2-methylfuran moiety, synthesizing the ¹³C-labeled version allows for "cold" (non-radioactive) tracer studies. By administering a mixture of the labeled and unlabeled drug, researchers can use LC-MS to identify metabolites by looking for the characteristic doublet of peaks separated by one mass unit. This aids in the elucidation of metabolic pathways and the identification of potential drug-drug interactions.

Mechanistic Chemistry

The ¹³C-label in 2-Methyl-¹³C-furan can be used to probe the mechanisms of chemical reactions. For instance, in reactions involving the cleavage or transformation of the methyl group, the fate of the ¹³C-label can be followed by NMR or MS to confirm or refute a proposed mechanistic pathway.

Quantitative Bioanalysis

As previously mentioned, 2-Methyl-¹³C-furan is an excellent internal standard for the quantification of 2-methylfuran in biological samples. Its chemical and physical properties are nearly identical to the analyte, ensuring similar extraction efficiency and ionization response in mass spectrometry. The mass difference allows for accurate and precise quantification, even at low concentrations.

Conclusion

2-Methyl-¹³C-furan is a powerful and versatile tool for researchers in chemistry, biology, and pharmaceutical sciences. Its synthesis, while requiring careful execution, is achievable through established organometallic chemistry. The distinct spectroscopic signature imparted by the ¹³C-label enables a wide range of applications, from fundamental mechanistic studies to critical drug development assays. This guide provides the foundational knowledge for the synthesis, characterization, and application of this important isotopically labeled compound, empowering scientists to advance their research with greater precision and insight.

References

-

Synthesis of 13C and 2H Labeled Vinyl Pyruvate and Hyperpolarization of Pyruvate. PMC. Available at: [Link]

-

Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. Available at: [Link]

-

Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. PubMed. Available at: [Link]

-

Catalytic synthesis of renewable 2-methylfuran from furfural. RSC Publishing. Available at: [Link]

-

Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

- Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran. Google Patents.

-

(PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C. ResearchGate. Available at: [Link]

-

Non-Steroidal FXR Agonistic Dimeric 2-Methyl-4-(1-glycerol)furan with Lipid-Lowering Activities from Marine-Derived Nocardiopsis sp. ZSN1. PMC. Available at: [Link]

-

2-Methylfuran from pinewood by molten-salt hydropyrolysis and catalytic hydrogenation of the furfural intermediate. Sustainable Energy & Fuels (RSC Publishing). Available at: [Link]

-

Catalytic synthesis of renewable 2-methylfuran from furfural. ResearchGate. Available at: [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. orientjchem.org. Available at: [Link]

- A method to reduce the risk of large-scale Grignard reaction. Google Patents.

-

Combustion chemistry and flame structure of furan group biofuels using molecular-beam mass spectrometry and gas chromatography – Part II: 2-Methylfuran. NIH. Available at: [Link]

-

Organic Syntheses Procedure. orgsyn.org. Available at: [Link]

-

Furan, 2-methyl-. NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

(PDF) High-temperature autoignition study of 2-methyl furan and 2-methyl tetrahydrofuran. ResearchGate. Available at: [Link]

-

The 13 C NMR spectrum of 2-13 C-enriched THF (1b). The labeling scheme... ResearchGate. Available at: [Link]

-

Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. YouTube. Available at: [Link]

-

Paal‐Knorr synthetic methods for substituted furans using either... ResearchGate. Available at: [Link]

-

Quantitation of Furan and Methylfuran Formed in Different Precursor Systems by Proton Transfer Reaction Mass Spectrometry. ResearchGate. Available at: [Link]

-

Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Available at: [Link]

-

Pharmacological activity of furan derivatives. scite.ai. Available at: [Link]

-

13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. RSC Publishing. Available at: [Link]

-

3-Methyl-2-furoic acid. Organic Syntheses. Available at: [Link]

-

The Grignard Reagents: Their Preparation. Ursinus Digital Commons. Available at: [Link]

-

Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. NIH. Available at: [Link]

-

Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. ACS Publications. Available at: [Link]

-

Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. Semantic Scholar. Available at: [Link]

-

13C isotope effects on 1H chemical shifts: NMR spectral analysis of 13C-labelled D-glucose and some 13C-labelled amino acids. PubMed. Available at: [Link]

-

Concise Synthesis of Deoxylimonin. Journal of the American Chemical Society. Available at: [Link]

-

Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PMC. Available at: [Link]

-

Paal Knorr Synthesis of Furan - Mechanism. YouTube. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. pubs.acs.org. Available at: [Link]

-

#82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. Available at: [Link]

-

paal-knorr furan synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. Furan(110-00-9) 13C NMR spectrum [chemicalbook.com]

- 2. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orientjchem.org [orientjchem.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]

- 6. 2-甲基-13C-呋喃 ≥99 atom % 13C, ≥99% (CP), contains BHT as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 7. Non-Steroidal FXR Agonistic Dimeric 2-Methyl-4-(1-glycerol)furan with Lipid-Lowering Activities from Marine-Derived Nocardiopsis sp. ZSN1 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Determination of Natural ¹³C Abundance in 2-Methylfuran: Principles, Methodology, and Applications

Executive Summary

The precise measurement of stable isotope ratios at natural abundance levels provides a powerful analytical tool for verifying the origin, tracing the metabolic fate, and ensuring the quality of chemical compounds. This is particularly relevant for molecules like 2-Methylfuran (2-MF), a bio-derived platform chemical with significant applications in pharmaceuticals, flavorings, and renewable fuels. The natural abundance of Carbon-13 (¹³C), which is approximately 1.1%, exhibits subtle but measurable variations depending on the carbon source and the synthetic or biosynthetic pathways involved.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and a field-proven methodology for determining the ¹³C natural abundance in 2-Methylfuran. We will focus on the gold-standard technique of Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), elucidating the causality behind experimental choices and outlining a self-validating protocol to ensure data of the highest integrity.

The Significance of ¹³C Natural Abundance in 2-Methylfuran

Carbon exists as two stable isotopes: the highly abundant ¹²C (~98.9%) and the rare ¹³C (~1.1%).[3] While chemically identical for most practical purposes, the slight mass difference leads to isotopic fractionation during physical, chemical, and particularly, biological processes. Enzymes often exhibit a kinetic isotope effect, preferentially processing the lighter ¹²C isotope, which results in distinct ¹³C signatures in the final products.

2-Methylfuran is predominantly synthesized from furfural, which is derived from the hemicellulose of biomass.[4][5] The carbon fixation pathway of the source biomass—C3 photosynthesis (e.g., trees, rice) versus C4 photosynthesis (e.g., corn, sugarcane)—imparts a characteristic ¹³C signature.[2] C3 plants are more depleted in ¹³C compared to C4 plants. Consequently, the ¹³C natural abundance of 2-Methylfuran serves as a high-fidelity fingerprint of its origin.

For drug development professionals, this fingerprint is invaluable for:

-

Source Authentication: Verifying that a batch of 2-Methylfuran or a derived active pharmaceutical ingredient (API) originates from a specified bio-based source versus a petroleum-based synthetic route.

-

Supply Chain Integrity: Detecting adulteration or confirming the consistency of raw material sourcing.

-

Metabolic Studies: Establishing a baseline natural abundance before conducting studies with ¹³C-labeled tracers, which are crucial in drug metabolism and pharmacokinetic (DMPK) research.[6][7]

Theoretical Framework: The δ¹³C Notation

The subtle variations in ¹³C abundance are expressed using the delta (δ) notation in parts per thousand (per mil, ‰).[8] This is a relative measurement against an international standard, Vienna Pee Dee Belemnite (VPDB). The δ¹³C value is calculated as follows:

δ¹³C (‰) = [ ( R_sample / R_standard ) - 1 ] × 1000

Where:

-

R_sample is the ¹³C/¹²C ratio of the 2-Methylfuran sample.

-

R_standard is the ¹³C/¹²C ratio of the VPDB standard (0.0112372).[8]

A more negative δ¹³C value indicates depletion in ¹³C relative to the standard, which is characteristic of most organic matter.

Table 1: Typical δ¹³C Values for Different Carbon Sources

| Carbon Source Category | Photosynthetic Pathway | Typical δ¹³C Range (‰) | Relevance to 2-Methylfuran Origin |

| Terrestrial Plants (Wood, Straw) | C3 | -24 to -34 | Biomass source for furfural production |

| Terrestrial Plants (Corn, Sugarcane) | C4 | -10 to -15 | Alternative biomass source for furfural |

| Petroleum Feedstocks | Fossil Origin | -20 to -35 | Potential source for synthetic 2-Methylfuran |

| Atmospheric CO₂ | N/A | ~ -8 | Ultimate carbon source for all biomass |

This table provides context for interpreting the δ¹³C value of a 2-Methylfuran sample. A value of -28‰, for instance, would strongly suggest a C3 plant origin.

Analytical Strategy: Why GC-C-IRMS is the Method of Choice

While ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can detect the ¹³C isotope, its low natural abundance and inherently lower sensitivity make it ill-suited for the high-precision ratio measurements required for natural abundance studies.[9][10] The premier technique for this application is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) .

The power of this hyphenated technique lies in its ability to first physically separate the analyte of interest (2-Methylfuran) from the sample matrix using gas chromatography. The isolated compound is then quantitatively converted to carbon dioxide (CO₂) gas in a combustion reactor. Finally, a specialized isotope ratio mass spectrometer measures the precise ratio of ¹³CO₂ (mass 45) to ¹²CO₂ (mass 44), from which the δ¹³C value is calculated.[11][12] This process provides compound-specific isotopic information with unparalleled precision, often better than 0.3‰.[13]

Diagram 1: GC-C-IRMS Experimental Workflow

Sources

- 1. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbon-13 - Wikipedia [en.wikipedia.org]

- 3. acdlabs.com [acdlabs.com]

- 4. Catalytic synthesis of renewable 2-methylfuran from furfural - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00229F [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. metsol.com [metsol.com]

- 8. pnas.org [pnas.org]

- 9. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. oiv.int [oiv.int]

- 12. pubs.acs.org [pubs.acs.org]

- 13. nrel.colostate.edu [nrel.colostate.edu]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-¹³C-furan

Abstract

Isotopic labeling is a cornerstone of modern chemical and biochemical analysis, providing an unparalleled tool for tracing metabolic pathways, elucidating reaction mechanisms, and enhancing spectroscopic signals. This guide offers a comprehensive technical overview of the spectroscopic data for 2-Methyl-furan strategically labeled with a stable carbon-13 (¹³C) isotope at the methyl position (2-Methyl-¹³C-furan). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references to ensure scientific integrity and immediate applicability in a research setting.

Introduction and Scientific Context

2-Methylfuran is a prevalent heterocyclic compound, serving as a key structural motif in numerous pharmaceuticals, natural products, and industrial materials. The ability to unambiguously identify and characterize this molecule and its derivatives is paramount. Isotopic labeling, specifically with ¹³C, offers a powerful method to augment standard spectroscopic techniques.

The introduction of a ¹³C nucleus, with its nuclear spin (I = ½), fundamentally alters the NMR landscape of the molecule without significantly impacting its chemical properties. This provides a precise spectroscopic handle to probe the local electronic environment and connectivity. This guide will focus exclusively on 2-Methyl-furan labeled at the methyl carbon, a common and synthetically accessible variant. We will explore how this specific isotopic placement manifests across the most critical analytical techniques.

Molecular Structure and Isotopic Labeling

The subject of this guide is 2-Methylfuran with a ¹³C isotope at the methyl carbon position.

Figure 1: Structure of 2-Methyl-¹³C-furan. The asterisk (*) denotes the position of the carbon-13 isotope.

Figure 1: Structure of 2-Methyl-¹³C-furan. The asterisk (*) denotes the position of the carbon-13 isotope.This targeted labeling is the key to the unique spectroscopic features discussed herein. All subsequent data and interpretations are based on this specific isotopologue.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of ¹³C-labeled compounds, providing direct evidence of the isotopic incorporation and its effect on neighboring nuclei.[1] The standard for referencing NMR spectra is tetramethylsilane (TMS), which is assigned a chemical shift of 0.0 ppm.[2]

¹H NMR Spectroscopy: The Signature of ¹³C Coupling

In an unlabeled 2-methylfuran sample, the methyl protons appear as a singlet (or a narrow multiplet due to long-range couplings). However, the presence of the adjacent ¹³C nucleus in 2-Methyl-¹³C-furan introduces a dominant one-bond heteronuclear coupling (¹JC-H).

Key Observational Points:

-

Methyl Proton Signal: The signal for the methyl protons (~2.26 ppm) is split into a distinct doublet.

-

Coupling Constant (¹JC-H): The magnitude of this splitting, the coupling constant, is typically large, in the range of 125-135 Hz . This value is characteristic of a one-bond coupling between an sp³-hybridized carbon and a proton and serves as irrefutable proof of labeling at the methyl position.

-

Ring Proton Signals: The chemical shifts and multiplicities of the furan ring protons remain largely unaffected, though minor isotopic shifts (<0.01 ppm) may be observed.

¹³C NMR Spectroscopy: Unambiguous Signal Enhancement

While natural abundance ¹³C NMR is a routine technique, isotopic enrichment transforms the experiment. The natural abundance of ¹³C is only ~1.1%.[3]

Key Observational Points:

-

Labeled Methyl Carbon: The signal corresponding to the ¹³C-labeled methyl carbon will be exceptionally intense compared to the natural-abundance signals of the other four carbons in the molecule.

-

Proton Coupling: In a standard proton-decoupled ¹³C NMR spectrum, this signal appears as a sharp singlet. In a proton-coupled spectrum, it would appear as a quartet due to coupling with the three attached protons (following the n+1 rule).

-

Chemical Shift: The chemical shift of the methyl carbon is not significantly altered by the isotopic enrichment itself.

Data Summary: NMR Spectroscopy

The following table summarizes the expected NMR data for 2-Methyl-¹³C-furan in a common deuterated solvent like CDCl₃.[4]

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Key Insights |

| ¹H | -¹³C H₃ | ~2.26 | Doublet | ¹JC-H ≈ 130 Hz | Confirms ¹³C label at the methyl position. |

| H-3 | ~5.93 | Doublet of multiplets | JH3-H4 ≈ 3.2 Hz | Unaffected by labeling. | |

| H-4 | ~6.23 | Doublet of doublets | JH3-H4 ≈ 3.2 Hz, JH4-H5 ≈ 1.8 Hz | Unaffected by labeling. | |

| H-5 | ~7.25 | Doublet of multiplets | JH4-H5 ≈ 1.8 Hz | Unaffected by labeling. | |

| ¹³C | -¹³C H₃ | ~13.5 | Singlet (decoupled) | N/A | Signal dramatically enhanced by enrichment. |

| C-2 | ~152.0 | Singlet (decoupled) | N/A | Natural abundance signal. | |

| C-3 | ~106.0 | Singlet (decoupled) | N/A | Natural abundance signal. | |

| C-4 | ~110.5 | Singlet (decoupled) | N/A | Natural abundance signal. | |

| C-5 | ~141.0 | Singlet (decoupled) | N/A | Natural abundance signal. |

Note: Chemical shift values are based on typical data for unlabeled 2-methylfuran and may vary slightly based on solvent and concentration.[5][6]

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of 2-Methyl-¹³C-furan in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹H and ¹³C detection.[6]

-

¹H NMR Acquisition:

-

Lock and shim the spectrometer on the deuterium signal of the solvent.

-

Acquire a standard single-pulse ¹H spectrum.

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Ensure the resolution is sufficient to resolve the ~130 Hz coupling constant of the methyl doublet. Typically, an acquisition time of at least 4 seconds is required.

-

-

¹³C{¹H} NMR Acquisition (Proton Decoupled):

-

Switch the nucleus to ¹³C.

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover a range of 0 to 160 ppm.

-

A relaxation delay of 2 seconds is generally sufficient due to the enriched signal.

-

Visualization: Key NMR Interactions

The following diagram illustrates the critical coupling interaction that defines the ¹H NMR spectrum of 2-Methyl-¹³C-furan.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule.[6] The substitution of a ¹²C atom with a heavier ¹³C isotope causes a predictable shift to lower frequency (a redshift) for vibrations involving that atom. This effect is most pronounced for the C-H stretching and bending modes of the methyl group.

Key Observational Points:

-

C-H Stretching: The symmetric and asymmetric C-H stretching vibrations of the methyl group, typically found around 2900-3000 cm⁻¹, will shift to a slightly lower wavenumber.

-

Isotopic Shift: The magnitude of this shift can be approximated by the reduced mass relationship, predicting a shift of several cm⁻¹. While small, this shift is detectable with high-resolution instrumentation. Other furan ring vibrations will be largely unperturbed.[7][8]

Data Summary: IR Spectroscopy

| Vibrational Mode | Typical Frequency (cm⁻¹) (Unlabeled) | Expected Frequency (cm⁻¹) (¹³C-labeled) | Key Insights |

| Aromatic C-H Stretch | ~3100-3150 | No significant change | Confirms furan ring integrity. |

| Aliphatic C-H Stretch | ~2925, 2960 | Slightly lower (e.g., ~2920, ~2955) | Confirms isotopic substitution at the methyl group. |

| C=C Ring Stretch | ~1500-1600 | No significant change | |

| C-O-C Ring Stretch | ~1015 | No significant change |

Note: Data is based on gas-phase IR spectra from the NIST database.[9]

Experimental Protocol: ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of liquid samples.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a single drop of neat 2-Methyl-¹³C-furan onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Processing: The acquired spectrum should be ratioed against the background spectrum and converted to absorbance units. An ATR correction may be applied.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule. For ¹³C-labeled compounds, MS gives a clear confirmation of isotopic incorporation by shifting the molecular ion peak.[6]

Key Observational Points:

-

Molecular Ion Peak (M⁺˙): Unlabeled 2-methylfuran has a molecular weight of 82.10 g/mol , resulting in a molecular ion peak at m/z = 82.[11] For 2-Methyl-¹³C-furan, the molecular weight is increased by one unit, shifting the molecular ion peak to m/z = 83 .

-

Fragmentation Pattern: The fragmentation pathways will be analogous to the unlabeled compound. However, any fragment ion that retains the ¹³C-labeled methyl group will also appear at one m/z unit higher than in the unlabeled spectrum. For example, the base peak in the unlabeled spectrum is often the molecular ion itself (m/z 82). The loss of a hydrogen radical leads to a fragment at m/z 81. In the labeled compound, this would correspond to a fragment at m/z 82.

Data Summary: Mass Spectrometry

| Ion | m/z (Unlabeled) | m/z (¹³C-labeled) | Identity |

| [M]⁺˙ | 82 | 83 | Molecular Ion |

| [M-H]⁺ | 81 | 82 | Loss of H radical |

| [M-CHO]⁺ | 53 | 53 or 54 | Loss of formyl radical (depends if methyl is retained) |

| [C₄H₃]⁺ | 51 | 51 | Furan ring fragment |

Visualization: Spectroscopic Analysis Workflow

This diagram outlines a comprehensive workflow for the characterization of 2-Methyl-¹³C-furan.

Conclusion

The strategic incorporation of a ¹³C atom at the methyl position of 2-methylfuran provides a suite of unique and definitive spectroscopic signatures. In ¹H NMR, the methyl signal is transformed into a characteristic doublet with a large ¹JC-H coupling constant. In ¹³C NMR, the labeled carbon's signal is dramatically enhanced, simplifying spectral assignment. Corresponding isotopic shifts, though more subtle, are observable in both IR spectroscopy (vibrational frequencies) and mass spectrometry (molecular ion and fragment masses). By employing the integrated analytical workflow and robust experimental protocols detailed in this guide, researchers can confidently verify isotopic incorporation and elucidate the structure of 2-Methyl-¹³C-furan with a high degree of certainty.

References

-

Al-Otaibi, A. A. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 58-69.

- Balcı, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Gäb, J., et al. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2021(2), M1223.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

NIST. (n.d.). Furan, 2-methyl- in NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 5, 2026, from [Link]

-

NIST. (n.d.). Furan, 2-methyl- Mass Spectrum in NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 5, 2026, from [Link]

-

The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy. YouTube.

-

Durig, J. R., & Willis Jr, J. N. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. eCommons.

-

BenchChem. (2025). A Comparative Spectroscopic Analysis of Furan and its Methylated Isomers.

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. C7H16 C-13 nmr spectrum of 2-methylhexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-methylhexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. m.youtube.com [m.youtube.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. 2-Methylfuran(534-22-5) 13C NMR [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. ecommons.udayton.edu [ecommons.udayton.edu]

- 9. Furan, 2-methyl- [webbook.nist.gov]

- 10. mdpi.com [mdpi.com]

- 11. Furan, 2-methyl- [webbook.nist.gov]

Unlocking Molecular Fates: A Technical Guide to the Research Applications of 13C Labeled Furan Compounds

Foreword: The Unseen Journey of a Simple Ring

The furan ring, a deceptively simple five-membered aromatic heterocycle, is a ubiquitous scaffold in both natural products and synthetic molecules of profound biological and industrial importance. Its presence in pharmaceuticals, food toxicants, and advanced materials necessitates a deep understanding of its metabolic fate, reactivity, and structural dynamics. Traditional analytical methods, while powerful, often fall short in providing the unambiguous clarity required to trace the intricate pathways these molecules traverse within complex biological and chemical systems. The introduction of a stable isotope, Carbon-13 (¹³C), into the furan backbone, however, transforms this simple ring into a powerful probe, allowing researchers to follow its journey with unparalleled precision. This guide provides an in-depth exploration of the core research applications of ¹³C labeled furan compounds, offering not just a list of possibilities, but a scientifically grounded narrative on the causality behind experimental choices, detailed methodologies, and a forward-looking perspective on emerging frontiers.

Chapter 1: Illuminating Biological Pathways: Metabolic and Toxicological Investigations

The toxicological profile of furan, a known hepatocarcinogen in rodents found in various heat-treated foods, is intrinsically linked to its metabolic activation.[1][2] Understanding the cascade of events from ingestion to cellular damage is paramount for human risk assessment. ¹³C labeled furan serves as an indispensable tool in these investigations, enabling the unequivocal tracing of the furan molecule and its metabolites.

The Metabolic Activation of Furan: A Trail of Reactive Intermediates

The primary pathway of furan bioactivation is initiated by cytochrome P450 enzymes, predominantly CYP2E1, which oxidize the furan ring to the highly reactive and cytotoxic intermediate, cis-2-butene-1,4-dial (BDA).[2][3] This unstable dialdehyde readily reacts with cellular nucleophiles, such as the thiol group of cysteine residues in proteins and glutathione (GSH), leading to cellular dysfunction and toxicity. The use of ¹³C labeled furan allows for the definitive identification of BDA-derived adducts in biological matrices, providing a clear fingerprint of furan's metabolic journey.

Caption: Metabolic activation of ¹³C labeled furan to reactive intermediates.

Experimental Workflow: An In Vivo Metabolic Tracing Study

A quintessential application of ¹³C labeled furan is in vivo metabolic tracing to identify and quantify metabolites, thereby elucidating pathways of detoxification and intoxication.

Protocol 1: In Vivo Metabolic Tracing of [¹³C₄]Furan in a Rodent Model

-

Subject Acclimatization and Dosing: Acclimatize male Fischer 344 rats for one week under standard laboratory conditions. Administer a single oral gavage dose of [¹³C₄]furan (synthesized as described in Vu & Peterson, 2005) dissolved in corn oil.[4] A dose range relevant to human exposure should be selected.

-

Sample Collection: House the animals in metabolic cages for the collection of urine and feces at predetermined time points (e.g., 0-8h, 8-24h, 24-48h). At the termination of the study, collect blood and tissues (liver, kidney) for analysis.

-

Metabolite Extraction from Urine:

-

Thaw frozen urine samples to room temperature.

-

Centrifuge at 10,000 x g for 10 minutes to remove particulate matter.

-

To 100 µL of supernatant, add an internal standard solution containing the corresponding unlabeled furan metabolite standards.

-

Perform solid-phase extraction (SPE) using a C18 cartridge to enrich the metabolites and remove interfering substances. Elute the metabolites with methanol.

-

-

LC-MS/MS Analysis:

-

Evaporate the methanol eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase.

-

Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Employ a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

-

Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to specifically detect the parent and fragment ions of the expected ¹³C-labeled metabolites.

-

-

Data Analysis:

-

Identify ¹³C-labeled metabolites by comparing their retention times and mass transitions with those of synthesized standards.

-

Quantify the metabolites by constructing a calibration curve using the peak area ratios of the labeled metabolites to the unlabeled internal standards.

-

Table 1: Urinary Metabolites of Furan Identified Using ¹³C Labeling

| Metabolite | Description | Significance |

| GSH-BDA | Glutathione conjugate of BDA | A specific biomarker of exogenous furan exposure.[5] |

| NAcLys-BDA | N-acetyl-lysine adduct of BDA | Indicates covalent binding to proteins. |

| NAcCys-BDA-NAcLys | Cross-linked adduct | Provides evidence of protein cross-linking. |

Chapter 2: The Gold Standard in Quantification: ¹³C Labeled Furans as Internal Standards

Accurate quantification of furan in complex matrices like food and biological samples is notoriously challenging due to its volatility and the presence of interfering compounds that can cause ion suppression or enhancement in mass spectrometry.[6] The use of a stable isotope-labeled internal standard, which co-elutes with the analyte and experiences the same matrix effects, is the most reliable method for correcting these inaccuracies.[7]

Principle of Stable Isotope Dilution Analysis (SIDA)

SIDA involves adding a known amount of a ¹³C labeled analog of the analyte (the internal standard) to the sample at the beginning of the analytical procedure. The ratio of the signal from the native analyte to the signal from the labeled internal standard is then measured. Since both compounds behave nearly identically during extraction, cleanup, and ionization, this ratio remains constant and allows for highly accurate and precise quantification.

Caption: Workflow for Stable Isotope Dilution Analysis (SIDA).

Protocol 2: Quantification of Furan in Coffee using [¹³C₄]Furan Internal Standard

This protocol provides a method for the accurate determination of furan in coffee samples, a major source of dietary furan exposure.

-

Sample Preparation:

-

Weigh 1 g of ground coffee into a 20 mL headspace vial.

-

Add 5 mL of saturated sodium chloride solution.

-

Spike the sample with a known amount of [¹³C₄]furan solution in methanol.

-

Immediately seal the vial with a magnetic crimp cap.

-

-

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Analysis:

-

Place the vial in the autosampler of the HS-GC-MS system.

-

Incubate the sample at 80°C for 30 minutes to allow furan to partition into the headspace.

-

Inject a portion of the headspace into the GC inlet.

-

Use a suitable capillary column (e.g., DB-624) for the separation of furan.

-

Set the mass spectrometer to selected ion monitoring (SIM) mode to monitor the characteristic ions for both native furan (m/z 68) and [¹³C₄]furan (m/z 72).

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for both the native and the ¹³C-labeled furan.

-

Calculate the peak area ratio.

-

Determine the concentration of furan in the sample using a calibration curve prepared with known amounts of native furan and a constant amount of the [¹³C₄]furan internal standard.

-

Table 2: Illustrative Data on the Precision of Furan Quantification

| Method | Replicate 1 (ng/g) | Replicate 2 (ng/g) | Replicate 3 (ng/g) | Average (ng/g) | % RSD |

| External Standard | 55.2 | 68.1 | 49.5 | 57.6 | 16.5 |

| ¹³C Internal Standard | 61.5 | 62.3 | 61.9 | 61.9 | 0.65 |

| (Note: This is illustrative data to demonstrate the typical improvement in precision.) |

Chapter 3: Probing Structure and Dynamics with ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. While ¹H NMR is more common due to its higher sensitivity, ¹³C NMR provides direct information about the carbon skeleton of a molecule.[8] The low natural abundance of ¹³C (1.1%) can be a limitation, but isotopic enrichment with ¹³C dramatically enhances the signal, enabling a range of advanced NMR experiments.

Application in Materials Science: Characterizing Furan-Based Polymers

Furan-based polymers are gaining interest as sustainable alternatives to petroleum-derived plastics.[4][9] ¹³C NMR is a crucial tool for characterizing the structure and composition of these polymers.[10] By using ¹³C labeled furan monomers in the polymerization reaction, researchers can readily identify the signals corresponding to the furanic units in the polymer backbone and study the effects of different reaction conditions on the final polymer structure.

Protocol 3: Solid-State ¹³C NMR Analysis of a Furan-Based Co-polyester

-

Sample Preparation: Pack the powdered ¹³C-labeled furan-based co-polyester into a solid-state NMR rotor.

-

NMR Spectroscopy:

-

Acquire a ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) spectrum. This technique enhances the signal of the less abundant ¹³C nuclei by transferring polarization from the more abundant ¹H nuclei.

-

Acquire a Direct Polarization (DP) MAS spectrum with a long relaxation delay to ensure quantitative results.

-

-

Spectral Analysis:

-

Identify the resonance signals corresponding to the different carbon atoms in the furan ring and the other co-monomers.

-

Integrate the peak areas in the quantitative DP-MAS spectrum to determine the relative amounts of each monomer incorporated into the polymer.

-

Chapter 4: Expanding the Frontiers: Emerging Applications

The versatility of ¹³C labeled furan compounds extends beyond the core applications discussed above, with exciting new research avenues continually emerging.

Drug Discovery and Development: PET Imaging

Positron Emission Tomography (PET) is a non-invasive imaging technique that uses radiotracers to visualize and quantify physiological processes in vivo. While PET typically employs short-lived positron-emitting isotopes like ¹¹C or ¹⁸F, the synthesis of ¹³C-labeled precursors can be a crucial step in the development of novel PET tracers. For instance, fluorinated benzofuran derivatives have been developed as PET imaging agents for β-amyloid plaques in Alzheimer's disease research.[11][12] The synthesis of the ¹³C-labeled analog of a potential PET tracer can aid in the optimization of the labeling chemistry and in conducting preclinical metabolism studies.

Environmental Science: Tracing the Fate of Contaminants

Understanding the environmental fate of furan and its derivatives, which can be released from industrial processes, is crucial for assessing their ecological impact. ¹³C labeled furans can be used in laboratory-scale studies to trace their degradation pathways in soil and water, identify the microorganisms involved in their biodegradation, and quantify the rates of mineralization to ¹³CO₂.

Conclusion: A Labeled Future

The incorporation of a ¹³C label into the furan ring provides an elegant and powerful solution to some of the most pressing challenges in chemical and biological research. From unraveling complex metabolic pathways and improving the accuracy of analytical measurements to characterizing novel materials and paving the way for new diagnostic tools, ¹³C labeled furan compounds are invaluable assets in the modern scientist's toolkit. As synthetic methodologies for isotopic labeling become more accessible and analytical instrumentation continues to advance in sensitivity and resolution, the applications of these versatile molecules are poised to expand even further, promising a future where the unseen journeys of molecules are brought into ever sharper focus.

References

- Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(5), 1-13.

- Edison, A. S., Le Guennec, A., Delaglio, F., & Kupce, E. (2019). Practical Guidelines for 13C-Based NMR Metabolomics. In NMR-Based Metabolomics (pp. 67-85). Humana, New York, NY.

- Hickman, D., & Peterson, L. A. (2012). Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes. Drug metabolism and disposition, 40(3), 596–601.

- Hollins, S. E., et al. (2020). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites, 10(11), 453.

- Kosten, L., et al. (2024). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. bioRxiv.

- Mally, A., & Dekant, W. (2024). Validation of putative biomarkers of furan exposure through quantitative analysis of furan metabolites in urine of F344 rats exposed to stable isotope labeled furan. Archives of Toxicology, 98(1), 1-16.

- Vu, C. C., & Peterson, L. A. (2005). Synthesis of [13C4]furan. Journal of labelled compounds & radiopharmaceuticals, 48(2), 117–121.

- Wang, Y., et al. (2010). Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains. ACS Chemical Neuroscience, 1(10), 676-684.

- Xia, Z., Akim, L. G., & Argyropoulos, D. S. (2001). Quantitative 13C NMR analysis of lignins with internal standards. Journal of agricultural and food chemistry, 49(8), 3573–3578.

-

Organic Syntheses. (n.d.). Furan. Retrieved from [Link]

- BenchChem. (2023). A Technical Guide to the Discovery and Synthesis of Novel Furan Derivatives.

- Zou, Y., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Molecules, 28(8), 3589.

- Leighty, M. W., & Antoniewicz, M. R. (2021). Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology, 9, 686851.

- Edison, A. S., et al. (2019). Practical Guidelines to 13C-based NMR Metabolomics. NIST.

- Peterson, L. A. (2012). Identification of Furan Metabolites Derived from Cysteine−cis-2-Butene-1,4-dial−Lysine Cross-Links. Chemical Research in Toxicology, 25(11), 2417-2425.

- Faria, M., et al. (2015). Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites. Analytical and bioanalytical chemistry, 407(21), 6435–6447.

- Li, M., et al. (2023). Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. Polymers, 15(4), 1013.

- Fan, T. W.-M., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4594-4601.

- Clendinen, C. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in plant science, 6, 639.

- Organic Syntheses. (n.d.). Furan.

- Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis.

- Xia, Z., Akim, L. G., & Argyropoulos, D. S. (2001). Quantitative (13)C NMR analysis of lignins with internal standards. Journal of agricultural and food chemistry, 49(8), 3573-8.

- Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical research in toxicology, 19(6), 749–761.

- Ono, M., et al. (2011). Novel 18F-labeled benzofuran derivatives with improved properties for positron emission tomography (PET) imaging of β-amyloid plaques in Alzheimer's brains. Journal of medicinal chemistry, 54(8), 2971–2981.

- Li, M., et al. (2023). Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. Polymers, 15(4), 1013.

- Ferreira, I. C. F. R., et al. (2007).

- Patsnap. (2023). Furan Derivatives: Plant-Based Monomers for Sustainable Polymers.

- Jonsson, O., et al. (2011). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples.

-

LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

- Wiechert, W., et al. (2001). Strategy for 13C metabolic flux analysis including the experimental design. Metabolic engineering, 3(3), 265–283.

- Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism.

- Hong, S. H., et al. (2015). High molecular weight bio furan-based co-polyesters for food packaging applications: synthesis, characterization and solid-state polymerization. Green Chemistry, 17(6), 3396-3406.

- Alfa Chemistry. (n.d.). Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide.

- Shimadzu. (n.d.). Lifescience Application of Metabolomics Techniques using LC/MS and GC/MS Profiling Analysis of Green Tea Leaves.

- Mal, D. R. (2013). Mod-30 Lec-34 Furan Synthesis. NPTEL.

- Balani, S. K., et al. (1996). In Vitro Studies on the Metabolic Activation of the Furanopyridine L-754,394, a Highly Potent and Selective Mechanism-Based Inhibitor of Cytochrome P450 3A4. Chemical Research in Toxicology, 9(5), 897-903.

- Klavins, K. (2021). How to quantify 200 metabolites with one LC-MS/MS method? Labroots.

- Li, Z., et al. (2017). 18F-Labeled Carboplatin Derivative for PET Imaging of Platinum Drug Distribution. Journal of Nuclear Medicine, 58(9), 1453-1458.

- Nadeem, S., et al. (2021). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. Pharmaceuticals, 14(11), 1159.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Furan Derivatives: Plant-Based Monomers for Sustainable Polymers [eureka.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 18F-labeled benzofuran derivatives with improved properties for positron emission tomography (PET) imaging of β-amyloid plaques in Alzheimer's brains - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Furan Moiety and the Power of Isotopic Tracers

An In-depth Technical Guide to the Discovery and History of Furan Isotope Labeling

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and industrial chemicals[1][2]. Its unique electronic and steric properties make it a valuable component in medicinal chemistry, where it can serve as a bioisostere for other aromatic systems like phenyl rings, often improving metabolic stability, bioavailability, and receptor-binding interactions[2]. However, the metabolic fate of the furan ring is a double-edged sword. While integral to the therapeutic effect of many drugs, its bioactivation can lead to the formation of reactive metabolites, such as the toxic α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA)[2][3]. This reactive species is implicated in the hepatotoxicity and carcinogenicity observed for furan in animal studies, raising concerns about human exposure from sources like food and tobacco smoke[2][3][4].

To unravel the complex pathways of furan metabolism, elucidate reaction mechanisms, and optimize the pharmacokinetic profiles of furan-containing drugs, scientists rely on the powerful technique of isotope labeling[5][6]. This method involves the substitution of one or more atoms in a molecule with their heavier stable or radioactive isotopes, creating a molecular tracer that can be followed through intricate biological or chemical systems[7]. By providing a distinct mass or radioactive signature, isotopic labeling allows for precise tracking and quantification using modern analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy[7][8]. This guide provides a comprehensive overview of the discovery and history of furan isotope labeling, detailing the evolution of synthetic methodologies, key applications, and the analytical pillars that support this indispensable research tool.

Historical Perspective: From Early Tracer Studies to Modern Mechanistic Elucidation

The concept of using isotopes as tracers dates back to the early 20th century, but its application in organic chemistry and biochemistry flourished after World War II with the increased availability of isotopes. While radioisotopes were used in human nutrition research for decades, stable isotopes emerged as a safer alternative, particularly for studies involving subjects where radiation exposure is a concern[7]. The first use of stable isotope tracers to study metabolism in humans was reported in the 1960s[7].

The application of this technology to heterocyclic compounds like furan followed the general trajectory of advancements in synthetic organic chemistry and analytical instrumentation. Early labeling studies often focused on understanding fundamental reaction mechanisms. One of the classic examples showcasing the power of isotopic labeling is the elucidation of the benzyne mechanism in nucleophilic aromatic substitution, where ¹⁴C labeling was used to track the position of carbon atoms[9]. This foundational work paved the way for applying similar principles to more complex heterocyclic systems.

For furans specifically, the impetus for isotopic labeling grew with the need to understand their metabolic pathways and associated toxicities[3]. The development of methods to synthesize furans labeled with deuterium (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O) allowed researchers to definitively trace the fate of the furan ring in vivo and in vitro. These studies were crucial in identifying BDA as the key reactive metabolite and in characterizing the subsequent adducts it forms with cellular nucleophiles like glutathione and amino acids[3][10].

Caption: Evolution of Furan Isotope Labeling.

Core Methodologies for Furan Isotope Labeling

The chemical synthesis of isotopically labeled compounds is a prerequisite for their use in research[11]. The choice of isotope and the synthetic strategy depend heavily on the scientific question being addressed.

Commonly Used Isotopes

A variety of stable and radioactive isotopes can be incorporated into the furan scaffold. The selection is dictated by the application and the available detection methods.

| Isotope | Type | Common Use Cases in Furan Research | Detection Method |

| Deuterium (²H or D) | Stable | Elucidating reaction mechanisms (Kinetic Isotope Effect), altering metabolic pathways to improve drug pharmacokinetics, NMR solvent.[5][12] | NMR, Mass Spectrometry |

| Tritium (³H or T) | Radioactive | Highly sensitive tracer studies, metabolic fate studies where analyte concentration is very low.[11] | Scintillation Counting, Autoradiography |

| Carbon-13 (¹³C) | Stable | Tracing carbon backbones in metabolic pathways, mechanistic studies, structural elucidation via NMR.[8][13] | NMR, Mass Spectrometry |

| Carbon-14 (¹⁴C) | Radioactive | Quantitative metabolic studies (ADME), tracing carbon atoms in complex biological systems.[7] | Scintillation Counting, AMS |

| Oxygen-18 (¹⁸O) | Stable | Mechanistic studies of oxidation and hydrolysis reactions involving the furan oxygen.[14][15] | Mass Spectrometry |

Synthetic Strategies and Protocols

The incorporation of an isotope can occur at various stages of a synthetic sequence. Strategies range from using commercially available labeled starting materials to performing isotopic exchange reactions on the final furan product.

1. Synthesis from Labeled Precursors: The Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis, the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound, is a classic and reliable method for forming the furan ring[16]. By using a ¹³C-labeled dicarbonyl compound, the label can be specifically placed within the furan core.

Protocol: Synthesis of [2,5-¹³C₂]-2,5-dimethylfuran

-

Objective: To synthesize 2,5-dimethylfuran with ¹³C labels at the C2 and C5 positions.

-

Causality: This method is chosen for its high efficiency and regiochemical control. Starting with [¹³C]-labeled acetylacetone provides a direct route to the required labeled 1,4-dicarbonyl precursor.

-

Step 1: Synthesis of [2,4-¹³C₂]-hexane-2,5-dione.

-

Prepare a solution of sodium ethoxide in ethanol from sodium metal and absolute ethanol under an inert atmosphere (N₂ or Ar).

-

Add [2,4-¹³C₂]-acetylacetone (commercially available) dropwise to the cooled solution.

-

Slowly add a solution of 1-chloroacetone in ethanol to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

Cool the reaction, neutralize with dilute HCl, and extract the product with diethyl ether.

-

Purify the resulting [2,4-¹³C₂]-hexane-2,5-dione by column chromatography or distillation.

-

-

Step 2: Cyclization to [2,5-¹³C₂]-2,5-dimethylfuran.

-

Dissolve the purified labeled hexane-2,5-dione in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Reflux the mixture until no more water is collected (typically 2-4 hours).

-

Cool the mixture, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation.

-

Purify the final product, [2,5-¹³C₂]-2,5-dimethylfuran, by fractional distillation.

-

-

Validation: Confirm the position and extent of ¹³C incorporation using ¹³C NMR and high-resolution mass spectrometry (HRMS). ¹³C NMR will show enhanced signals at the C2 and C5 positions, and HRMS will confirm the expected mass increase.

2. Hydrogen Isotope Exchange (HIE)

For deuterium or tritium labeling, direct C-H activation and exchange on a pre-formed furan ring can be a highly efficient, late-stage labeling strategy. This is particularly valuable in drug development where the complex parent molecule is already synthesized.[17]

Protocol: Palladium-Catalyzed Deuteration of 2-Phenylfuran

-

Objective: To selectively introduce deuterium at the C5 position of 2-phenylfuran.

-

Causality: Palladium catalysts are effective for C-H activation. The acidity of the α-protons of the furan ring makes them susceptible to exchange under these conditions. Deuterium oxide (D₂O) serves as the deuterium source, which is cost-effective and readily available.[18][19]

-

Step 1: Reaction Setup.

-

To a pressure-tolerant vial, add 2-phenylfuran, 10% Palladium on Carbon (Pd/C), and D₂O.

-

Seal the vial under an inert atmosphere (N₂ or Ar).

-

-

Step 2: Thermal Reaction.

-

Heat the reaction mixture to 120-150 °C with vigorous stirring for 12-24 hours. The high temperature is necessary to facilitate the catalytic C-H activation/deuteration cycle.

-

Monitor the reaction for deuterium incorporation by taking small aliquots and analyzing by ¹H NMR (observing the disappearance of the C5 proton signal) or GC-MS (observing the mass shift).

-

-

Step 3: Workup and Purification.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing with diethyl ether.

-

Separate the organic layer from the aqueous (D₂O) layer.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting deuterated 2-phenylfuran by column chromatography if necessary.

-

-

Validation: Use ¹H NMR to confirm the loss of the signal corresponding to the C5 proton. ²H NMR can be used to directly observe the deuterium signal. Mass spectrometry will show an increase in the molecular ion peak corresponding to the number of deuterium atoms incorporated.

Caption: General Workflow for a Furan Isotope Labeling Study.

Applications in Research and Development

Isotopically labeled furans are indispensable tools across multiple scientific disciplines.

Elucidating Reaction Mechanisms

By tracking the position of isotopes, chemists can confirm or refute proposed reaction pathways[9][20]. For instance, labeling the furan ring with ¹⁸O can be used to study oxidation reactions, such as the singlet oxygen-induced formation of endoperoxides, which is a key step in many synthetic transformations[21][22]. Observing whether the ¹⁸O is retained or lost in the final product provides direct evidence of the reaction's mechanism.

Metabolic and Toxicological Studies

This is arguably the most critical application for furan labeling. Furan itself is a known liver toxicant and carcinogen in rodents, and humans are widely exposed to it[3]. Understanding its metabolic activation is key to assessing human risk.

Studies using ¹³C- or ¹⁴C-labeled furan have been instrumental in demonstrating that furan is oxidized by cytochrome P450 enzymes to BDA[3]. This reactive metabolite then forms adducts with cellular nucleophiles. By administering labeled furan to animals and analyzing urine and tissues, researchers can identify and quantify these metabolites, providing a direct measure of the internal dose of the reactive metabolite[3][10]. These stable isotope dilution assays, using labeled internal standards, offer unparalleled precision in quantification[10].

Caption: Metabolic Bioactivation of Furan.

Drug Discovery and Pharmacokinetics

In drug development, deuteration is a widely used strategy to improve a drug's pharmacokinetic profile[12]. Replacing a hydrogen atom with deuterium at a site of metabolic attack can slow down its metabolism due to the kinetic isotope effect (KIE). This can lead to a longer drug half-life, reduced toxic metabolite formation, and an improved therapeutic window[12]. Labeled compounds are also essential as internal standards for quantitative bioanalysis (LC-MS/MS) in all stages of drug development, from discovery to clinical trials.

Analytical Techniques for Detection and Quantification

The utility of isotope labeling is entirely dependent on the ability to detect and distinguish the labeled molecules from their unlabeled counterparts.

-

Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio (m/z). It is the primary tool for detecting isotopically labeled compounds, as the incorporation of heavier isotopes results in a predictable mass shift. High-resolution mass spectrometry can confirm the elemental composition and thus the presence of the label. When coupled with liquid or gas chromatography (LC-MS or GC-MS), it allows for the separation and quantification of labeled analytes and their metabolites in complex biological matrices.[7][23]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and can provide definitive information about the exact location of an isotope within a molecule[8][24][25]. For ¹³C labeling, ¹³C NMR spectra show which carbon atoms are enriched. For deuterium labeling, the signal for the corresponding proton disappears in the ¹H NMR spectrum, and a signal appears in the ²H NMR spectrum[19].

Conclusion

The isotopic labeling of furans represents a cornerstone of modern chemical and biomedical research. From its roots in fundamental mechanistic studies to its current sophisticated applications in drug metabolism and toxicology, the ability to trace the furan scaffold has provided invaluable insights. The continued development of novel synthetic labeling strategies and the increasing sensitivity of analytical instrumentation ensure that furan isotope labeling will remain an essential technique for scientists working to harness the therapeutic potential of furan-containing molecules while mitigating their potential risks.

References

- An In-depth Technical Guide to the Isotopic Labeling of Furan Compounds. (n.d.). Benchchem.

- Isotope Labeling Definition - Organic Chemistry Key Term. (n.d.). Fiveable.

- The Organic Chemistry of Isotopic Labelling. (n.d.). ResearchGate.

- An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. (n.d.). PMC - NIH.

- Isotopic labeling. (n.d.). Wikipedia.

- Isotope Labeling: Definition & Applications. (2024). StudySmarter.

- Furan Oxidations in Organic Synthesis: Recent Advances and Applications. (2025). ResearchGate.

- Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes. (n.d.). PMC.

- CY Chemistry - GATE 2026. (n.d.).

- Cambridge Isotope Laboratories, Inc. – Stable Isotopes. (n.d.).

- Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. (2021). Organic Letters - ACS Publications.

- Mass‐correlated rotational Raman spectra and the structure of furan. (n.d.). ResearchGate.

- Merging singlet-oxygen induced furan oxidations with organocatalysis: synthesis of enantiopure cyclopentanones and hydrindanes. (2020). Organic & Biomolecular Chemistry (RSC Publishing).

- Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-dependent Effects of Specific Deuteration With Aldehyde Oxidase Cleared Drugs. (2011). PubMed.

- Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. (2022). Chemical Reviews - ACS Publications.

- A Diels–Alder probe for discovery of natural products containing furan moieties. (2024). PMC - NIH.

- Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. (n.d.). PMC.

- Use of Isotopes for Studying Reaction Mechanisms. (n.d.). Indian Academy of Sciences.

- Synthesis and Detection of Oxygen-18 Labeled Phosphate. (2011). PMC - NIH.

- Deuterium-Labeling Study of the Hydrogenation of 2-Methylfuran and 2,5-Dimethylfuran over Carbon-Supported Noble Metal Catalysts. (2015). PubMed.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). orientjchem.org.

- Chirped-Pulse Fourier Transform Millimeter-Wave Spectroscopy of Furan, Isotopologues, and Vibrational Excited States. (2021). ACS Earth and Space Chemistry - ACS Publications.

- Rapid methods for the high yield synthesis of carbon-13 enriched intermediates of the pentose-phosphate pathway. (n.d.). PubMed.

- Validation of putative biomarkers of furan exposure through quantitative analysis of furan metabolites in urine of F344 rats exposed to stable isotope labeled furan. (2024). PMC.

- Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. (2021). ResearchGate.

- Furan Metabolites Are Elevated in Users of Various Tobacco Products and Cannabis. (2023).

- Chirped-pulse Fourier-transform millimeter-wave rotational spectroscopy of furan in its v10 and v13 excited vibration. (2022). McGuire Research Group.

- Furan synthesis. (n.d.). Organic Chemistry Portal.